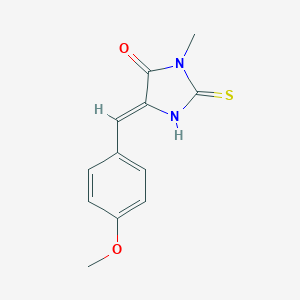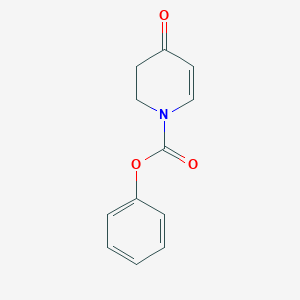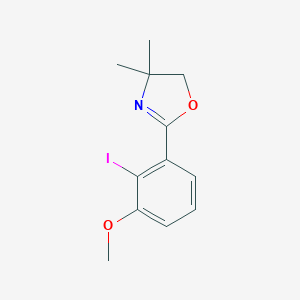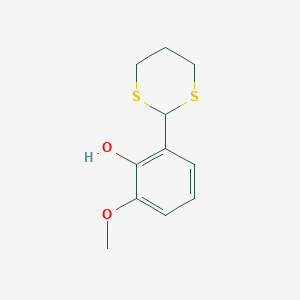
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as MMBIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both imidazole and thioxo groups, which makes it a potential candidate for various applications.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not yet fully understood. However, it is believed that the thioxo group present in 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone plays a crucial role in its antimicrobial and antitumor activity. The thioxo group is known to form strong coordination bonds with metal ions, which may be responsible for its activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has a minimal effect on the biochemical and physiological processes of living organisms. This makes it a potential candidate for various applications in the field of biotechnology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its ease of synthesis, which makes it readily available for laboratory experiments. Moreover, its minimal effect on living organisms makes it a safe compound for use in experiments. However, one of the limitations of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its limited solubility in water, which may hinder its application in certain experiments.
Orientations Futures
There are several potential future directions for the study of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One of the areas of research could be the optimization of its synthesis method to improve its yield and purity. Moreover, the mechanism of action of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone could be further studied to understand its activity against various strains of bacteria and cancer cell lines. Additionally, the potential application of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in the field of drug delivery could also be explored.
In conclusion, 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a promising compound that has gained significant attention in the field of scientific research. Its ease of synthesis, minimal effect on living organisms, and potential antimicrobial and antitumor activity make it a potential candidate for various applications. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Méthodes De Synthèse
The synthesis of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to form 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Moreover, 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have antitumor activity against various cancer cell lines.
Propriétés
Nom du produit |
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-14-11(15)10(13-12(14)17)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H,13,17)/b10-7- |
Clé InChI |
KCIKHUDZJCKDKB-YFHOEESVSA-N |
SMILES isomérique |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
SMILES canonique |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)



![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)




